2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-bromo-3-nitrobenzoate is a useful research compound. Its molecular formula is C23H18BrNO5 and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.03684 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Analysis
Research involving similar compounds focuses on detailed molecular structure analysis, including FT-IR (Fourier-transform infrared spectroscopy), crystal structure, and computational methods to predict vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms. These studies are crucial for understanding the electronic and geometric properties that contribute to the functionality of such compounds in various applications, such as nonlinear optics and molecular electronics. The stability of molecules, derived from hyper-conjugative interactions and charge delocalization, is analyzed using NBO (Natural Bond Orbital) analysis, providing insights into their potential applications in designing materials with desired electronic properties (Kumar et al., 2014).
Synthesis and Reactivity
The synthetic approaches to analogous compounds highlight the versatility of these molecules in chemical synthesis. For instance, the preparation of benzoylnitrile oxide from dimethylphenacylsulfonium bromide and its subsequent reactions demonstrate the potential of such compounds in organic synthesis, including cycloaddition reactions which are pivotal in creating complex organic frameworks (Otsuji et al., 1971). This reactivity can be applied in synthesizing pharmaceuticals, agrochemicals, and materials science precursors.
Material Science and Luminescence Sensing
Some derivatives of dimethylphenyl compounds have been explored for their luminescence properties, especially in the development of lanthanide(III)-organic frameworks. These frameworks exhibit characteristic emission bands sensitive to specific chemicals, making them potential candidates for fluorescence sensing applications (Shi et al., 2015). Such materials are of interest for detecting environmental pollutants, in biomedical imaging, and as sensors in chemical manufacturing processes.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-bromo-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5/c1-14-8-9-17(12-15(14)2)21(26)22(16-6-4-3-5-7-16)30-23(27)18-10-11-19(24)20(13-18)25(28)29/h3-13,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCVQXXYLTIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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